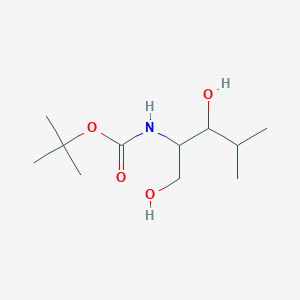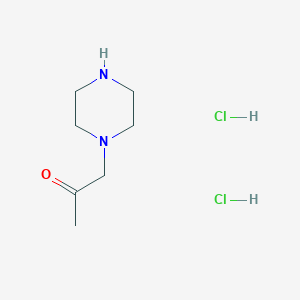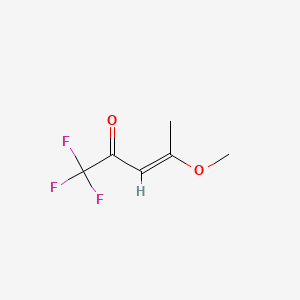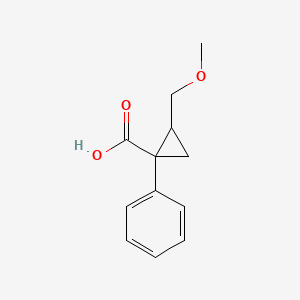
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Vue d'ensemble
Description
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid, also known as MCPBA, is a versatile synthetic reagent used in organic chemistry. It is a highly reactive compound that is used in a variety of reactions such as oxidation, reduction, and cyclization. It is a useful tool for scientists in the laboratory as it has a wide range of applications in the synthesis of organic molecules.
Applications De Recherche Scientifique
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid is widely used in scientific research due to its versatility and reactivity. It has been used in a variety of applications such as the synthesis of complex organic molecules, the synthesis of polymers, and the oxidation of organic substrates. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
Mécanisme D'action
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a highly reactive compound that is able to oxidize organic substrates. It is able to oxidize organic substrates by forming a complex with the substrate, which then undergoes a series of redox reactions. The oxidation of the substrate results in the formation of a carboxylic acid, which is then further oxidized to form this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. It has also been shown to have anti-inflammatory and anti-tumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid is a highly reactive compound that can be used in a variety of laboratory experiments. It is easy to handle and has a high yield in most reactions. However, it is also highly toxic and should be handled with care.
Orientations Futures
The use of 2-(Methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid in a variety of laboratory experiments has opened up a number of possibilities for future research. It could be used in the synthesis of novel organic molecules, in the development of new pharmaceuticals, and in the development of new agrochemicals. It could also be used to study the mechanism of action of drugs and other xenobiotics. Additionally, it could be used to study the biochemical and physiological effects of drugs and other xenobiotics on the human body.
Propriétés
IUPAC Name |
2-(methoxymethyl)-1-phenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-8-10-7-12(10,11(13)14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJQYQQOUSQYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC1(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



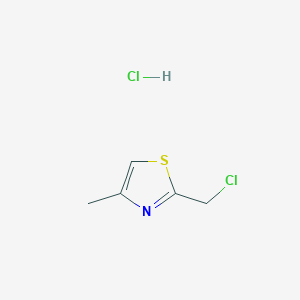
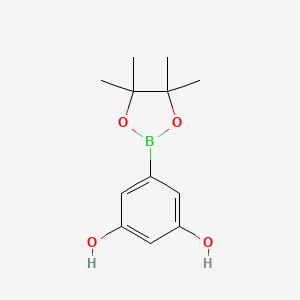
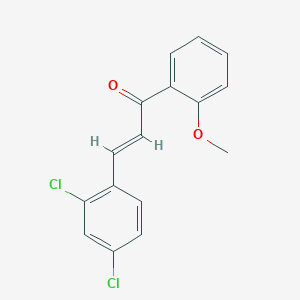
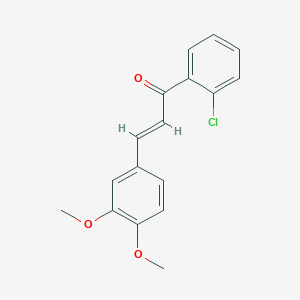
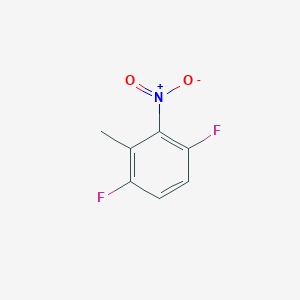
![5-Bromo-4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3099210.png)
![2-Azaspiro[3.3]heptan-5-ol](/img/structure/B3099231.png)
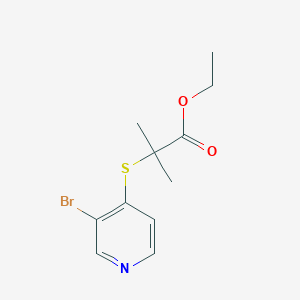
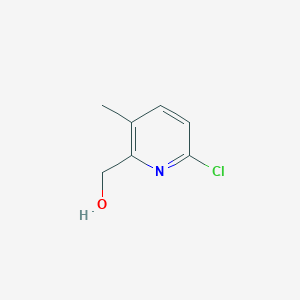
![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)
![1-[4-(Trifluoromethyl)benzyl]pyrrolidin-2-one](/img/structure/B3099259.png)
